molecular formula C22H28N4O4 B2565902 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 1131148-61-2

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B2565902
CAS No.: 1131148-61-2
M. Wt: 412.49
InChI Key: APBULEKIIMOXJJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate (CAS: 1131148-61-2) is a carbamate derivative featuring a benzotriazole moiety, a tert-butyl carbamate group, and a 3,4-dimethoxyphenethyl substituent. Its molecular formula is C22H27N5O4, as deduced from structural data .

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-22(2,3)30-21(27)25(15-26-18-9-7-6-8-17(18)23-24-26)13-12-16-10-11-19(28-4)20(14-16)29-5/h6-11,14H,12-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBULEKIIMOXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC(=C(C=C1)OC)OC)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a benzotriazole moiety, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H28N4O4C_{22}H_{28}N_{4}O_{4}, and it features a tert-butyl group, a benzotriazole unit, and a dimethoxyphenyl ethyl chain. The presence of these functional groups may contribute to its biological activity by facilitating interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with benzotriazole structures have been reported to inhibit various enzymes. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other related pathways involved in inflammation and cancer progression.
  • Receptor Binding : The compound may exhibit affinity for specific receptors in the body, potentially modulating signaling pathways associated with cellular proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that benzotriazole derivatives possess antioxidant properties, which could protect cells from oxidative stress-related damage.

Biological Activity Data

A summary of the biological activity findings for the compound is presented in the following table:

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of COX enzymes leading to anti-inflammatory effects
Anticancer PropertiesInduces apoptosis in cancer cell lines; shown to affect cell cycle regulation
Antioxidant EffectsExhibits free radical scavenging activity
Neuroprotective EffectsMay protect neuronal cells from oxidative damage

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on Cancer Cell Lines : A study evaluated the effect of benzotriazole derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. This suggests potential for development as anticancer agents.
  • Neuroprotection Research : Another research focused on the neuroprotective effects of benzotriazole derivatives in models of neurodegeneration. The findings showed significant reduction in neuronal cell death when treated with these compounds under oxidative stress conditions.
  • Inflammation Models : In vivo studies demonstrated that compounds with similar structures could reduce inflammation markers in animal models of arthritis, indicating their potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Pharmaceuticals

The presence of the benzotriazole moiety suggests potential applications in drug development. Benzotriazoles are known for their ability to stabilize drugs against metabolic degradation:

  • Antiviral Activity : Compounds with similar structures have shown promising antiviral properties. Research indicates that benzotriazole derivatives may inhibit viral replication mechanisms .
  • Anti-inflammatory Effects : Similar carbamate derivatives have been evaluated for their anti-inflammatory activity. Studies have shown that certain derivatives exhibit significant inhibition of inflammation markers in vivo .

Agricultural Chemicals

The compound's stability and protective properties make it suitable for use in agricultural formulations:

  • Stabilizers in Pesticides : The stabilizing effect of the benzotriazole group can enhance the efficacy of pesticide formulations by protecting active ingredients from degradation under environmental conditions .

Material Science

Research into the incorporation of benzotriazole compounds in polymers has revealed potential applications in material science:

  • UV Stabilizers : Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV light and prevent polymer degradation .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various tert-butyl carbamate derivatives, including those similar to tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate. The results indicated that specific substitutions on the benzene ring enhanced anti-inflammatory activity significantly compared to standard drugs like indomethacin .

Case Study 2: Stability in Agricultural Formulations

Research into the use of benzotriazole-containing compounds as stabilizers in pesticide formulations demonstrated improved shelf life and effectiveness under various environmental stressors. These findings suggest that incorporating such compounds can lead to more effective agricultural products .

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent(s) CAS Number Key Properties/Applications
Target Compound C22H27N5O4 425.49 3,4-Dimethoxyphenethyl, benzotriazole 1131148-61-2 High polarity; potential bioactivity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C17H19NO3 285.34 Benzamide, 3,4-dimethoxyphenethyl Not provided 80% yield; mp 90°C; simpler synthesis
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate C20H24N4O2 352.43 Phenethyl (no methoxy groups) 681443-10-7 Lower polarity; 95% purity
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate C18H21N5O2 339.39 Pyridin-3-ylmethyl 1131148-23-6 Increased basicity; ligand potential
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate Likely C17H25N5O2 ~339.42 Aliphatic 2-methylpropyl (isobutyl) Not provided High lipophilicity

Detailed Analysis

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)

  • Structural Differences : Replaces the carbamate-benzotriazole unit with a benzamide group.
  • Synthesis : Synthesized via direct reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield).
  • Properties : Simpler structure, lower molecular weight (285.34 vs. 425.49), and higher crystallinity (mp 90°C). Lacks the reactive carbamate group, limiting its utility in coupling reactions.

Phenethyl Carbamate Analogue (CAS 681443-10-7)

  • Structural Differences : Replaces 3,4-dimethoxyphenyl with a plain phenethyl group.
  • Marketed at 95% purity for synthetic applications.

Pyridin-3-ylmethyl Carbamate (CAS 1131148-23-6)

  • Structural Differences : Substitutes 3,4-dimethoxyphenethyl with pyridin-3-ylmethyl.
  • Impact : Pyridine introduces a basic nitrogen, enhancing hydrogen-bonding capacity and solubility in acidic media. Suitable for coordination chemistry or as a ligand.

Isobutyl Carbamate Analogue

  • Structural Differences : Aliphatic isobutyl group replaces aromatic substituents.
  • Impact: Increased lipophilicity makes it suitable for hydrophobic environments. Likely used in non-polar reaction systems.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how can they be optimized for this compound?

  • Methodological Answer: Carbamate derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For tert-butyl carbamates, a common approach involves reacting an amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry to improve yield. Evidence from similar compounds (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate) suggests that protecting-group strategies and benzotriazole intermediates may stabilize reactive intermediates during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Analytical techniques include:
  • NMR Spectroscopy: Confirm the presence of tert-butyl protons (δ ~1.4 ppm in 1^1H NMR) and benzotriazole/aryl methoxy groups .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
  • HPLC-PDA/ELSD: Assess purity (>95% is typical for research-grade compounds) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related carbamates .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer:
  • Solubility: Tert-butyl carbamates are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. The benzotriazole moiety may enhance solubility in chloroform or ethyl acetate .
  • Stability: Boc-protected carbamates are stable under basic conditions but hydrolyze in acidic environments (e.g., TFA/DCM). Store at –20°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in 1^1H NMR)?

  • Methodological Answer:
  • Variable Temperature NMR: Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at different temperatures .
  • 2D NMR (COSY, HSQC): Assign ambiguous peaks by correlating proton and carbon signals.
  • Isotopic Labeling: Use 15^{15}N-labeled benzotriazole to track coupling interactions .
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., tert-butyl (1-(3-fluorophenyl)cyclopropyl)carbamate) to validate assignments .

Q. What strategies can improve diastereoselectivity in the synthesis of chiral carbamate derivatives?

  • Methodological Answer:
  • Chiral Auxiliaries: Incorporate enantiopure benzotriazole precursors to induce stereocontrol .
  • Catalytic Asymmetric Synthesis: Use transition-metal catalysts (e.g., Pd or Cu) with chiral ligands to direct bond formation .
  • Solvent Effects: Polar solvents (e.g., DMF) may stabilize transition states favoring specific diastereomers .

Q. How can researchers mitigate hazards associated with handling this compound (e.g., toxicity, flammability)?

  • Methodological Answer:
  • Risk Assessment: Review GHS classifications for related carbamates (e.g., corrosive or irritant properties) .
  • Engineering Controls: Use fume hoods for weighing and reactions.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Management: Neutralize acidic hydrolysates before disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar carbamates?

  • Methodological Answer:
  • Reproducibility Checks: Replicate protocols from peer-reviewed studies (e.g., controlled copolymerization in ).
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., unreacted benzotriazole).
  • Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to optimize reaction times .

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